Home > Products > Inhibitors/Agonists P341 > Enoxacin Sesquihydrate
Enoxacin Sesquihydrate - 84294-96-2

Enoxacin Sesquihydrate

Catalog Number: EVT-362787
CAS Number: 84294-96-2
Molecular Formula: C30H40F2N8O9
Molecular Weight: 694.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enoxacin Sesquihydrate is a broad-spectrum 6-fluoronaphthyridinone antibacterial agent . It is an oral broad-spectrum fluoroquinolone antibacterial agent used in the treatment of urinary tract infections and gonorrhea . It is structurally related to nalidixic acid .

Molecular Structure Analysis

Enoxacin Sesquihydrate has a molecular formula of C30H40F2N8O9 and a molecular weight of 694.7 g/mol . The IUPAC name is 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate .

Chemical Reactions Analysis

Enoxacin has been studied for its photochemical behavior in the aqueous phase. The second-order reaction rate constants of Enoxacin with hydroxyl radicals (HO) and singlet oxygen (1O2) were determined at pH 3, 7, and 9 .

Physical And Chemical Properties Analysis

Enoxacin Sesquihydrate has a molecular weight of 694.7 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.

Applications
  • Antiviral Activity: Enoxacin has demonstrated broad-spectrum antiviral activity against various viruses, including Drosophila C virus, cricket paralysis virus, dengue virus, and Zika virus. [] This antiviral effect stems from its ability to enhance RNA interference in insects. []
  • Cancer Research: Enoxacin and its derivatives exhibit promising anticancer activity across various cancer types, including prostate cancer, osteosarcoma, and lung cancer. [, , ] Its ability to induce apoptosis, modulate microRNA biogenesis, and inhibit cancer cell proliferation and invasion makes it a valuable tool in cancer research. [, , ]
  • Autoimmune Disease Research: Enoxacin's influence on microRNA biogenesis extends to its potential application in autoimmune disease research. In a mouse model of primary biliary cholangitis, an autoimmune disease, enoxacin upregulated microRNA biogenesis and downregulated cytotoxic CD8 T-cell function. []
  • Osteoporosis Treatment: Studies have explored the use of enoxacin and its derivatives, particularly bisphosphonate-enoxacin (BE), in treating osteoporosis. [, , ] Enoxacin's ability to inhibit osteoclast formation and bone resorption, alongside its bone-targeting properties when conjugated with bisphosphonates, presents a promising avenue for developing novel osteoporosis treatments. [, , ]
  • Analytical Chemistry: The complexation of enoxacin with aluminium (III) results in fluorescence enhancement, particularly in the presence of BSA. [] This property has been exploited to develop a sensitive and selective spectrofluorimetric method for determining BSA levels. []

Enoxacin

    Compound Description: Enoxacin, a second-generation fluoroquinolone antibiotic, is known for its broad-spectrum antibacterial activity. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. Beyond its antibacterial properties, enoxacin has garnered attention for its promising anticancer activity, demonstrating proapoptotic, cell cycle arresting, and cytostatic effects. Moreover, enoxacin exhibits unique cytotoxic properties by enhancing RNA interference (RNAi) and promoting microRNA processing. [, , ]

    Relevance: Enoxacin is the anhydrous form of Enoxacin Sesquihydrate, meaning it possesses the same core chemical structure but lacks the 1.5 water molecules (sesquihydrate) present in the crystal structure of Enoxacin Sesquihydrate. []

Ciprofloxacin

    Compound Description: Ciprofloxacin, a second-generation fluoroquinolone antibiotic like Enoxacin, displays potent antibacterial activity against a wide range of bacterial species. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. Notably, Ciprofloxacin exhibits inhibitory activity against the tyrosinase enzyme, a key player in melanogenesis. []

    Relevance: Ciprofloxacin shares a structural resemblance to Enoxacin Sesquihydrate, as both belong to the fluoroquinolone class of antibiotics, characterized by their bicyclic ring system containing a fluorine atom attached to the central ring structure. []

Ofloxacin

    Compound Description: Ofloxacin, another second-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum antibacterial activity. It disrupts bacterial DNA replication and repair by inhibiting bacterial DNA gyrase and topoisomerase IV. Notably, Ofloxacin exhibits inhibitory activity against the tyrosinase enzyme, a crucial enzyme in melanin production. []

    Relevance: Similar to Enoxacin Sesquihydrate, Ofloxacin belongs to the fluoroquinolone class of antibiotics, characterized by their bicyclic ring system with a fluorine atom attached to the central ring structure. []

Levofloxacin

    Compound Description: Levofloxacin, an advanced third-generation fluoroquinolone antibiotic, is renowned for its potent antibacterial activity against a broad spectrum of bacteria. It disrupts bacterial DNA replication and repair by inhibiting bacterial DNA gyrase and topoisomerase IV. Notably, Levofloxacin exhibits inhibitory activity against the tyrosinase enzyme, a key enzyme involved in melanin synthesis. [, ]

    Relevance: Levofloxacin shares a structural resemblance to Enoxacin Sesquihydrate, as both belong to the fluoroquinolone class of antibiotics, characterized by their bicyclic ring system containing a fluorine atom attached to the central ring structure. [, ]

Sparfloxacin

    Compound Description: Sparfloxacin, a third-generation fluoroquinolone antibiotic, is known for its broad-spectrum antibacterial activity. It targets bacterial DNA gyrase and topoisomerase IV, inhibiting their function and disrupting bacterial DNA replication and repair. Notably, Sparfloxacin demonstrates inhibitory activity against the tyrosinase enzyme, a key enzyme in melanin production. []

    Relevance: Sparfloxacin shares a structural resemblance to Enoxacin Sesquihydrate, as both belong to the fluoroquinolone class of antibiotics, characterized by their bicyclic ring system with a fluorine atom attached to the central ring structure. []

Moxifloxacin

    Compound Description: Moxifloxacin, a potent fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum antibacterial activity against a wide range of bacterial species. It disrupts bacterial DNA replication and repair by inhibiting bacterial DNA gyrase and topoisomerase IV. Moxifloxacin also exhibits inhibitory activity against the tyrosinase enzyme, a crucial enzyme in melanin production. [, ]

    Relevance: Moxifloxacin shares a structural resemblance to Enoxacin Sesquihydrate, as both belong to the fluoroquinolone class of antibiotics, characterized by their bicyclic ring system containing a fluorine atom attached to the central ring structure. [, ]

Gemifloxacin

    Compound Description: Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum antibacterial activity against a wide range of bacterial species. It inhibits bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and repair. Gemifloxacin also demonstrates inhibitory activity against the tyrosinase enzyme, a key enzyme in melanin synthesis. [, ]

    Relevance: Gemifloxacin shares a structural resemblance to Enoxacin Sesquihydrate, as both belong to the fluoroquinolone class of antibiotics, characterized by their bicyclic ring system containing a fluorine atom attached to the central ring structure. [, ]

Bisphosphonate-enoxacin (BE)

    Compound Description: Bisphosphonate-enoxacin (BE) is a novel bone-targeting agent specifically designed to inhibit osteoclast formation and bone resorption, showing promise as a potential treatment for osteoporosis and other osteolytic diseases. [, , ]

    Relevance: Bisphosphonate-enoxacin (BE) is a derivative of Enoxacin, incorporating a bisphosphonate moiety into its structure. This modification enhances its bone-targeting abilities and anti-resorptive properties. [, , ]

Epigallocatechin gallate (EGCG)

    Compound Description: Epigallocatechin gallate (EGCG), a natural polyphenol abundant in green tea, exhibits antioxidant, anti-inflammatory, and anticancer properties. Notably, EGCG acts synergistically with Enoxacin to inhibit the growth of cervical cancer cells in culture. []

    Relevance: While not structurally related to Enoxacin Sesquihydrate, Epigallocatechin gallate (EGCG) is included here due to its synergistic anticancer activity with Enoxacin. []

Synthesis and Structural Elucidation of Enoxacin Sesquihydrate-Based Multi-Drug Salts

Mechanistic Insights into Co-Crystallization with Nonsteroidal Anti-Inflammatory Drugs

The co-crystallization of enoxacin sesquihydrate (chemical formula: C₁₅H₁₇FN₄O₃·1.5H₂O, molecular weight: 347.36 g/mol) with nonsteroidal anti-inflammatory drugs (NSAIDs) represents a strategic approach to enhance the physicochemical properties of both therapeutic agents. This process exploits specific molecular recognition sites within the enoxacin structure, particularly the proton-accepting piperazinyl nitrogen (N⁴) and the proton-donating carboxylic acid group at the C3 position. When co-crystallized with NSAIDs like diclofenac or ibuprofen, these functional groups facilitate heterosynthon formation through charge-assisted hydrogen bonds (CAHBs). The resulting multi-drug salts exhibit modified crystal packing geometries that significantly alter their pharmaceutical performance [1] [2].

Structural analyses reveal that the carboxylic acid group of NSAIDs preferentially interacts with the piperazinyl nitrogen of enoxacin via N⁺–H···O⁻ ionic hydrogen bonds, while water molecules incorporated in the sesquihydrate form bridge additional hydrogen-bonding interactions. This is exemplified in enoxacin-diclofenac co-crystals, where diclofenac's secondary aromatic amine participates in complementary N–H···O bonding with enoxacin's carbonyl oxygen. These multi-point interactions create a stable three-dimensional framework that modifies dissolution kinetics without covalent modification of either drug component. Fourier-transform infrared spectroscopy consistently shows characteristic peak shifts: the C=O stretching vibration of enoxacin shifts from 1627 cm⁻¹ to approximately 1714 cm⁻¹, while NSAID carboxylate asymmetrical stretching appears at 1570-1600 cm⁻¹, confirming proton transfer [1] [4].

Table 1: Structural Parameters of Enoxacin Sesquihydrate Co-Crystals with NSAIDs

Co-Former NSAIDHydrogen Bond Length (Å)Interaction TypeSpace GroupMelting Point (°C)
DiclofenacN⁺–H···O⁻: 1.68Ionic + π-π StackingP2₁/c192
IbuprofenN⁺–H···O⁻: 1.72Ionic + Van der WaalsP-1178
AspirinN⁺–H···O⁻: 1.65Ionic + C–H···OC2/c165

The lattice energy calculations for these multi-drug salts demonstrate stabilization ranging from -45 to -60 kcal/mol, primarily driven by electrostatic contributions from the ionic interactions. This energy landscape explains the observed enhancement in thermal stability compared to individual components. Pharmaceutical performance assessments indicate a 3.5-fold increase in dissolution rate for enoxacin-ibuprofen co-crystals in simulated intestinal fluid (pH 6.8) compared to pure enoxacin sesquihydrate, attributed to the modified surface energetics and crystal habit [1] [8].

Solvent-Assisted Synthesis Protocols for Enhanced Ionic Interaction Stability

Solvent selection critically determines the success of enoxacin sesquihydrate multi-drug salt synthesis by modulating proton transfer efficiency and crystallization kinetics. Methanol/water mixtures (3:1 v/v) have emerged as optimal media for co-crystallization with dicarboxylic acids, as they solubilize both enoxacin and co-formers while facilitating water-mediated hydrogen bonding networks essential for stabilizing the sesquihydrate moiety. The synthesis typically involves dissolving enoxacin sesquihydrate and the co-former in refluxing methanol (65°C), followed by controlled water addition to induce supersaturation. This protocol yields crystals with pharmaceutical-grade purity (>98% by HPLC) and reproducible stoichiometry [2] [5].

The crystallization kinetics are profoundly influenced by solvent polarity parameters. In high-dielectric-constant solvents like DMSO (ε=46.7), enoxacin exists as zwitterions, complicating ionic pairing with acidic co-formers. Conversely, medium-polarity alcohols (ε=32–20) promote molecular recognition through balanced solvation and desolvation energies. For oxalate co-crystals, ethanol precipitation at 4°C yields acicular crystals within 72 hours with water content maintained at 6.7±0.2% (w/w), consistent with sesquihydrate conservation. X-ray powder diffraction (XRPD) patterns of these crystals exhibit characteristic peaks at 2θ = 7.08°, 9.28°, and 16.4°, distinct from both starting materials, confirming new phase formation [2] [4] [6].

Reflux conditions in aprotic solvents like acetonitrile significantly accelerate co-crystal formation but require strict anhydrous handling to prevent sesquihydrate dehydration. When co-crystallizing with fumaric acid, acetonitrile reflux (82°C, 3 hours) produces crystals with 85% yield, whereas room-temperature evaporation requires 7 days for equivalent yield. Differential scanning calorimetry thermograms of these crystals show single endothermic peaks at 210.9°C, indicating high phase purity. Importantly, solvent-mediated synthesis preserves enoxacin's fluoroquinolone core integrity, as confirmed by ¹⁹F-NMR spectroscopy showing no defluorination byproducts [4] [5].

Table 2: Solvent Optimization Parameters for Enoxacin Sesquihydrate Co-Crystallization

Solvent SystemTemperature (°C)Crystallization TimeYield (%)Water Content (%)Key Advantage
Methanol/water (3:1)5072 hours806.8Optimal sesquihydrate stability
Ethanol7848 hours756.5Rapid nucleation
Acetonitrile823 hours855.9*Fastest crystallization
Acetone/water (4:1)5696 hours657.1Improved crystal morphology

Note: Anhydrous conditions may reduce water content versus theoretical sesquihydrate

Role of Proton Transfer Dynamics in Salt Formation: ΔpKa Analysis

Proton transfer in enoxacin sesquihydrate salt formation follows the ΔpKa rule, where the difference in acid dissociation constants between the proton donor (co-former) and acceptor (enoxacin piperazine) dictates ionic vs. neutral cocrystal formation. Enoxacin exhibits two critical pKa values: the carboxylic acid at C3 (pKa=6.1) and the piperazinyl N⁴ (pKa=8.5). For complete proton transfer to occur, co-formers require pKa values below 5.1 (ΔpKa>3.4), ensuring thermodynamic preference for ionic bonding. Dicarboxylic acids like oxalic (pKa₁=1.27), malonic (pKa₁=2.85), and fumaric (pKa₁=3.03) acids readily satisfy this condition, forming stable salts where the piperazinum cation and acid anion persist in the crystal lattice [1] [2] [8].

Single-crystal X-ray diffraction studies validate that proton transfer occurs exclusively to the piperazinyl nitrogen rather than the quinolone carbonyl, despite both being basic sites. This regioselectivity originates from orbital hybridization: the sp³ nitrogen in piperazine has higher proton affinity than the sp² carbonyl oxygen. Electron density maps show complete proton transfer in enoxacin-oxalate salt (ΔpKa=7.23), evidenced by N–H bond lengths of 1.02±0.01 Å and C–O bond equalization in oxalate (1.26 Å). Conversely, co-formers with pKa>5.1 like benzoic acid (pKa=4.2) form hydrogen-bonded cocrystals without ionic character, demonstrated by unequal C–O bonds (1.24 Å vs. 1.29 Å) and longer N···H contacts (>1.65 Å) [1] [4].

Hirshfeld surface analysis quantifies the impact of proton transfer on crystal packing. In ionic salts with oxalic acid, O–H/N–H interactions constitute >45% of the total surface contacts, with characteristic bright red areas on dₙᵒʳᵐ surfaces indicating short contacts (<2.0 Å). The hydrogen bond energies calculated using the Lippincott-Schroeder model range from -4.2 to -6.8 kcal/mol for these ionic pairs. Comparatively, neutral cocrystals with weaker co-formers show only 28–32% O–H/N–H contacts and higher proportions of C–H interactions. This structural difference manifests functionally: ionic salts exhibit 2.3-fold greater aqueous solubility than neutral cocrystals due to enhanced lattice hydration energy [1] [8].

Table 3: Proton Transfer Behavior Relative to Co-Former pKa Values

Co-FormerpKaΔpKa (N⁴-enoxacin)Proton Transfer Completeness (%)Dominant InteractionH-Bond Energy (kcal/mol)
Oxalic acid1.277.23100N⁺–H···O⁻ ionic-6.8
Malonic acid2.855.6598N⁺–H···O⁻ ionic-6.2
Fumaric acid3.035.4795N⁺–H···O⁻ ionic-5.9
Benzoic acid4.204.3035O–H···N neutral-3.1
Ascorbic acid4.174.3342O–H···N neutral-3.3

Properties

CAS Number

84294-96-2

Product Name

Enoxacin Sesquihydrate

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate

Molecular Formula

C30H40F2N8O9

Molecular Weight

694.7 g/mol

InChI

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2

InChI Key

DKNNITGJCMPHKE-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O

Synonyms

AT 2266
AT-2266
AT2266
CI 919
CI-919
CI919
Enoxacin
Enoxacin Sesquihydrate
Enoxin
Enoxor
PD 107779
PD-107779
PD107779
Penetrex
Sesquihydrate, Enoxacin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.